molecular formula C8H4ClN3S2 B12548281 4-(4-Cyanophenyl)-1,2,3,5-dithiadiazol-1-ium chloride CAS No. 141949-41-9

4-(4-Cyanophenyl)-1,2,3,5-dithiadiazol-1-ium chloride

Cat. No.: B12548281
CAS No.: 141949-41-9
M. Wt: 241.7 g/mol
InChI Key: TWFUWERTWFHBJM-UHFFFAOYSA-M
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Description

4-(4-Cyanophenyl)-1,2,3,5-dithiadiazol-1-ium chloride is a heterocyclic compound that contains a dithiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Cyanophenyl)-1,2,3,5-dithiadiazol-1-ium chloride typically involves the reaction of 4-cyanophenylhydrazine with sulfur monochloride. The reaction is carried out under controlled conditions to ensure the formation of the dithiadiazole ring. The reaction conditions often include:

    Temperature: The reaction is usually conducted at elevated temperatures to facilitate the formation of the dithiadiazole ring.

    Solvent: Common solvents used in this reaction include dichloromethane or chloroform.

    Catalysts: Catalysts such as triethylamine may be used to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Large-scale batch reactors are used to carry out the reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-(4-Cyanophenyl)-1,2,3,5-dithiadiazol-1-ium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiadiazole ring to a more reduced form.

    Substitution: The compound can undergo substitution reactions where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced dithiadiazole derivatives.

    Substitution: Various substituted dithiadiazole compounds.

Scientific Research Applications

4-(4-Cyanophenyl)-1,2,3,5-dithiadiazol-1-ium chloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-(4-Cyanophenyl)-1,2,3,5-dithiadiazol-1-ium chloride involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to various biological effects. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes, leading to a decrease in their activity.

    Receptor Binding: It may bind to specific receptors, triggering a cascade of cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyanophenyl isocyanate
  • (4-Cyanophenyl)methanesulfonyl chloride

Comparison

4-(4-Cyanophenyl)-1,2,3,5-dithiadiazol-1-ium chloride is unique due to its dithiadiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers:

  • Enhanced Stability : The dithiadiazole ring provides greater stability under various conditions.
  • Versatile Reactivity : The compound can undergo a wide range of chemical reactions, making it a valuable intermediate in synthesis.
  • Potential Biological Activity : Its unique structure allows for potential interactions with biological targets, making it a candidate for drug development.

Properties

CAS No.

141949-41-9

Molecular Formula

C8H4ClN3S2

Molecular Weight

241.7 g/mol

IUPAC Name

4-(1,2,3,5-dithiadiazol-1-ium-4-yl)benzonitrile;chloride

InChI

InChI=1S/C8H4N3S2.ClH/c9-5-6-1-3-7(4-2-6)8-10-12-13-11-8;/h1-4H;1H/q+1;/p-1

InChI Key

TWFUWERTWFHBJM-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1C#N)C2=NS[S+]=N2.[Cl-]

Origin of Product

United States

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